molecular formula C15H22FN3O3 B7898490 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898490
M. Wt: 311.35 g/mol
InChI Key: PWJZEFMNONCOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of fluorinated pyrimidines It is characterized by the presence of a fluorine atom on the pyrimidine ring and a piperidine ring with a carboxylic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to start with 5-fluoropyrimidin-2-ol, which undergoes a series of reactions to introduce the piperidine and carboxylic acid tert-butyl ester groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Reduction of the carboxylic acid tert-butyl ester to the corresponding alcohol.

  • Substitution: Introduction of various functional groups at the piperidine or pyrimidine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atom can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may make it suitable for the design of antiviral, antibacterial, or anticancer agents. Research into its biological activity and toxicity is essential for its potential therapeutic use.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties can enhance the performance of these products.

Mechanism of Action

The mechanism by which 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can influence the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in disease processes.

  • Receptors: It may bind to receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • 4-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • 4-(5-Bromo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • 4-(5-Iodo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness: 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to the presence of the fluorine atom, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJZEFMNONCOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.